molecular formula C17H26N2O3S B6918402 N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide

Cat. No.: B6918402
M. Wt: 338.5 g/mol
InChI Key: AFJWTRFEJBFJBK-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a benzamide moiety, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)23(21,22)16-9-5-4-8-15(16)17(20)18-11-14-7-6-10-19(3)12-14/h4-5,8-9,13-14H,6-7,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJWTRFEJBFJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)NCC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 1-methylpiperidine, is reacted with formaldehyde and a suitable amine to form the N-(1-methylpiperidin-3-yl)methyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group.

    Amidation: Finally, the sulfonylated intermediate is reacted with 2-aminobenzamide under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The benzamide moiety may interact with enzymes, inhibiting or activating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylpiperidin-3-yl)methyl]-2-methylsulfonylbenzamide: Similar structure but with a methyl group instead of an isopropyl group on the sulfonyl moiety.

    N-[(1-methylpiperidin-3-yl)methyl]-2-ethylsulfonylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group on the sulfonyl moiety.

Uniqueness

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide is unique due to the presence of the isopropyl group on the sulfonyl moiety, which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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